molecular formula C9H13N3O4 B12949832 2,2'-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid CAS No. 744190-30-5

2,2'-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid

Cat. No.: B12949832
CAS No.: 744190-30-5
M. Wt: 227.22 g/mol
InChI Key: ZLQPUEXBCWVAFG-UHFFFAOYSA-N
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Description

2,2’-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is known for its versatility and utility in various scientific fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The reaction conditions are generally tolerant to a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can modify the imidazole ring or the carboxylic acid groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring or the diacetic acid moiety.

Scientific Research Applications

2,2’-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can modulate the activity of receptors by mimicking or inhibiting natural ligands.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetriacetic acid: Similar in structure but lacks the imidazole ring.

    Histidine: Contains an imidazole ring but differs in the side chain structure.

    Imidazole-4-acetic acid: Similar imidazole ring structure but different functional groups.

Uniqueness

2,2’-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid is unique due to its combination of the imidazole ring with the diacetic acid moiety, providing a versatile scaffold for various chemical modifications and applications. This dual functionality makes it particularly valuable in both research and industrial contexts.

Properties

CAS No.

744190-30-5

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

2-[carboxymethyl-[2-(1H-imidazol-5-yl)ethyl]amino]acetic acid

InChI

InChI=1S/C9H13N3O4/c13-8(14)4-12(5-9(15)16)2-1-7-3-10-6-11-7/h3,6H,1-2,4-5H2,(H,10,11)(H,13,14)(H,15,16)

InChI Key

ZLQPUEXBCWVAFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCN(CC(=O)O)CC(=O)O

Origin of Product

United States

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